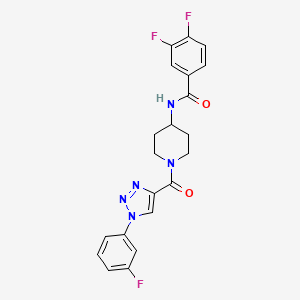

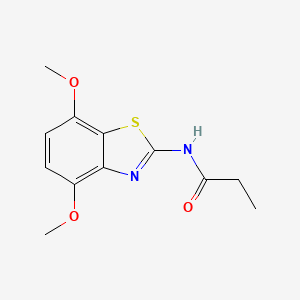

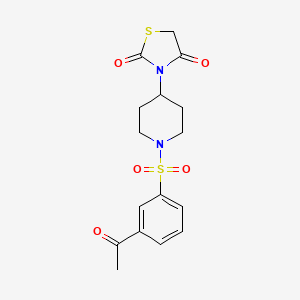

6-Chloro-4-fluoro-2-methoxynicotinaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-Chloro-4-fluoro-2-methoxynicotinaldehyde is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of nicotinic acid and has been synthesized using various methods. Its unique chemical structure allows it to interact with biological systems in a specific way, making it a valuable tool for scientific research.

Wissenschaftliche Forschungsanwendungen

Monitoring Aldol Reactions

A novel fluorogenic aldehyde with a 1,2,3-triazole moiety has been developed to monitor the progress of aldol reactions through significant fluorescence increases. This compound becomes highly fluorescent upon reaction completion, aiding in the evaluation of aldol catalysts and reaction conditions (Guo & Tanaka, 2009).

Histochemical Formaldehyde Condensation

Hydrochloric acid has been found to catalyze the formation of fluorophores in the histochemical condensation reaction between gaseous formaldehyde and certain amines. This process significantly increases fluorescence yield, demonstrating a potential application in distinguishing between structurally related compounds based on their reactivity in condensation reactions (Björklund & Stenevi, 1970).

Bioconversion of Aromatic Compounds

Research on the bioconversion potential of the white-rot fungus Bjerkandera adusta with fluorine-labeled substrates has shown an ability to produce novel halogenated aromatic compounds. This study highlights the fungus's potential for producing a variety of chloro-fluoro-methoxybenzaldehydes, underlining the versatility of biological systems in generating chemically modified compounds (Lauritsen & Lunding, 1998).

Enantioselective Allylation

A study has shown that α,β-unsaturated aldehydes can undergo enantioselective allylation with allyltrichlorosilanes in the presence of METHOX as a Lewis basic catalyst, producing homoallylic alcohols with high enantioselectivity. This reaction demonstrates the utility of specific catalytic systems in achieving enantioselectivity in organic synthesis, expanding the scope of METHOX from aromatic to nonaromatic aldehydes (Malkov et al., 2011).

Crystal Structure Analysis

The crystal structure of a compound synthesized from 2-chloro-6-fluorobenzaldehyde and (4-methoxyphenyl)acetonitrile has been analyzed, highlighting the importance of nitrile function in organic chemistry for C-C bond formation reactions. This study contributes to understanding the structural basis for the reactivity and potential applications of fluorine-containing medicinals in various therapeutic areas (Naveen et al., 2006).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

6-chloro-4-fluoro-2-methoxypyridine-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClFNO2/c1-12-7-4(3-11)5(9)2-6(8)10-7/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPMJOYJNPFCRHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=N1)Cl)F)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[5-(4-Chlorophenyl)thien-2-yl]acrylic acid](/img/structure/B2528071.png)

![2-bromo-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2528073.png)

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2528074.png)

![N-(2,3-dichlorophenyl)-4,4,4-trifluoro-3-oxo-2-{(Z)-2-[3-(trifluoromethyl)phenyl]hydrazono}butanamide](/img/structure/B2528080.png)

![2-chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]-2-phenylacetamide](/img/structure/B2528091.png)